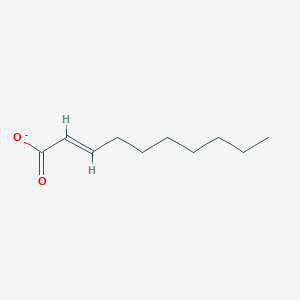
(2E)-decenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-decenoate is an unsaturated fatty acid anion resulting from the deprotonation of the carboxy group of trans-2-decenoic acid. The major species at pH 7.3. It is a conjugate base of a trans-2-decenoic acid.
Wissenschaftliche Forschungsanwendungen
Modulation of Potassium Channel Activity
(Bregestovski, Bolotina, & Serebryakov, 1989) investigated the effects of 2-decenoic acid (DA) on calcium-activated potassium (K+) channels in human aortic smooth muscle cells. They found that DA significantly increases the probability of these channels being open, indicating a potential role in regulating vascular smooth muscle function.
Cell Membrane Effects
A study by (Horie, Kawasaki, & Takenaka, 1987) explored how 2-decenoic acid affects the cell membrane of cultured dorsal root ganglion neurons. The research showed that 2-decenoic acid can block action potentials and expand the cell membrane, suggesting a role in modulating neuronal activity.
Transdermal Drug Delivery
(Serna-Jiménez et al., 2015) researched the development of a transdermal delivery system for pizotifen malate, finding that decenoic acid significantly enhances the permeation of the drug through the skin. This points to its potential use in improving the effectiveness of transdermal therapeutic agents.
Antimicrobial and Biofilm Disruption
The antimicrobial effects of cis-2-decenoic acid were investigated by (Jennings, Courtney, & Haggard, 2012). The study found that it inhibits the growth of S. aureus and disrupts biofilm formation, suggesting a potential role in combatting bacterial infections and biofilm-related issues.
Neuroprotective Effects
(Tanaka et al., 2012) discovered that trans-2-decenoic acid ethyl ester, a derivative of 2-decenoic acid, has neuroprotective effects in a mouse model of cerebral infarction. It suggests possible therapeutic applications in neurological conditions.
Eigenschaften
Produktname |
(2E)-decenoate |
|---|---|
Molekularformel |
C10H17O2- |
Molekulargewicht |
169.24 g/mol |
IUPAC-Name |
(E)-dec-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/p-1/b9-8+ |
InChI-Schlüssel |
WXBXVVIUZANZAU-CMDGGOBGSA-M |
Isomerische SMILES |
CCCCCCC/C=C/C(=O)[O-] |
Kanonische SMILES |
CCCCCCCC=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



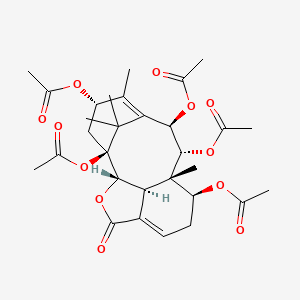
![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)


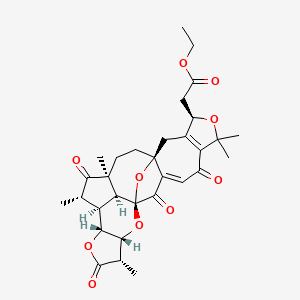





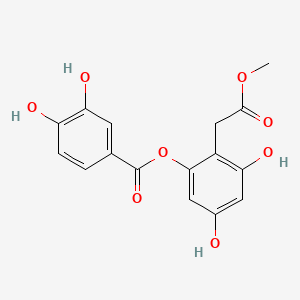
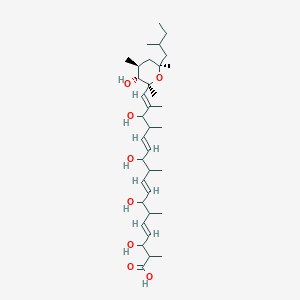
![(3-Propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone](/img/structure/B1258461.png)
![N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B1258462.png)